6,8-Dichloro-3-iodo-2-methylimidazo[1,2-B]pyridazine
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Overview
Description
6,8-Dichloro-3-iodo-2-methylimidazo[1,2-B]pyridazine is a chemical compound with the molecular formula C7H4Cl2IN3 and a molecular weight of 327.94 g/mol . This compound is part of the imidazo[1,2-B]pyridazine family, which is known for its diverse applications in medicinal chemistry and other scientific fields .
Preparation Methods
The synthesis of 6,8-Dichloro-3-iodo-2-methylimidazo[1,2-B]pyridazine involves several steps. One common method includes the reaction of 2-methylimidazo[1,2-B]pyridazine with chlorine and iodine under controlled conditions . The reaction typically requires a solvent such as acetonitrile and a catalyst like copper(II) chloride to facilitate the halogenation process . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
6,8-Dichloro-3-iodo-2-methylimidazo[1,2-B]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized using agents like potassium permanganate or reduced using hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of a palladium catalyst to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex structures .
Scientific Research Applications
6,8-Dichloro-3-iodo-2-methylimidazo[1,2-B]pyridazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Biological Studies: The compound is employed in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-3-iodo-2-methylimidazo[1,2-B]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways . This inhibition can result in the suppression of cell proliferation, making it a potential candidate for anti-cancer therapies .
Comparison with Similar Compounds
6,8-Dichloro-3-iodo-2-methylimidazo[1,2-B]pyridazine can be compared with other similar compounds, such as:
6,8-Dichloro-2-methylimidazo[1,2-B]pyridazine: This compound lacks the iodine atom, which may affect its reactivity and biological activity.
8-Bromo-6-chloro-2-methylimidazo[1,2-B]pyridazine: The presence of a bromine atom instead of iodine can lead to different chemical and biological properties.
The uniqueness of this compound lies in its specific halogenation pattern, which can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C7H4Cl2IN3 |
---|---|
Molecular Weight |
327.93 g/mol |
IUPAC Name |
6,8-dichloro-3-iodo-2-methylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C7H4Cl2IN3/c1-3-6(10)13-7(11-3)4(8)2-5(9)12-13/h2H,1H3 |
InChI Key |
REOYFYPJPBQUOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=N1)C(=CC(=N2)Cl)Cl)I |
Origin of Product |
United States |
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